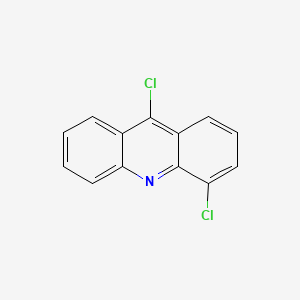

4,9-Dichloroacridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10166-44-6 |

|---|---|

Molecular Formula |

C13H7Cl2N |

Molecular Weight |

248.1 g/mol |

IUPAC Name |

4,9-dichloroacridine |

InChI |

InChI=1S/C13H7Cl2N/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |

InChI Key |

VPJCMJYPXQMRLS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)Cl)Cl |

Other CAS No. |

10166-44-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,9 Dichloroacridine

De Novo Synthetic Routes to the 4,9-Dichloroacridine Scaffold

Cyclization Reactions via Substituted Anthranilic Acid Precursors

A prevalent strategy for constructing the acridine (B1665455) skeleton involves the cyclization of N-phenylanthranilic acids. For this compound, this typically begins with a substituted anthranilic acid. The Ullmann condensation of a 2-chlorobenzoic acid with an appropriately substituted aniline (B41778) is a common method to generate the necessary N-aryl anthranilic acid precursor. nih.gov Subsequent cyclization, often facilitated by dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), yields the acridone (B373769) intermediate. jocpr.com The final conversion to this compound is then achieved through chlorination.

For instance, the reaction of 2,4-dichlorobenzoic acid with an appropriate aniline derivative can lead to an N-phenylanthranilic acid, which upon cyclization and subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) or POCl₃, can yield this compound. internationalscholarsjournals.com The use of POCl₃ is particularly common as it can serve as both the cyclizing and chlorinating agent.

| Precursor 1 | Precursor 2 | Cyclization/Chlorination Reagent | Product | Reference |

| Substituted Anthranilic Acid | Aniline Derivative | PPA, then SOCl₂/POCl₃ | This compound | nih.govjocpr.com |

| 2,4-Dichlorobenzoic Acid | Aniline Derivative | POCl₃ | This compound | internationalscholarsjournals.com |

Application of Friedländer Condensation Analogues for Ring Closure

The Friedländer annulation, a classic reaction for quinoline (B57606) synthesis, can be adapted for the construction of the acridine ring system. organic-chemistry.orgwikipedia.org This methodology involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In the context of this compound synthesis, a suitably substituted 2-aminobenzophenone (B122507) derivative can be condensed with a molecule providing the remaining carbon atoms for the central ring.

A notable example involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone, catalyzed by acids or bases, to form the acridine skeleton. ptfarm.pl For the synthesis of 6,9-dichloroacridine, a structurally related compound, the Friedländer condensation of cyclohexanone (B45756) with an aminobenzonitrile in the presence of AlCl₃ has been reported to proceed in quantitative yield. ub.edu Similarly, the reaction of an appropriately chlorinated anthranilic acid with cyclohexanone in the presence of POCl₃ under reflux conditions can yield the corresponding dichloroacridine derivative. ub.edu

Strategies for Direct Introduction of Chlorine at C-4 and C-9 Positions

The direct introduction of chlorine atoms at the C-4 and C-9 positions during the de novo synthesis is a highly efficient approach. This is often achieved by using chlorinated starting materials and a cyclizing agent that also acts as a chlorinating agent.

A key strategy involves the Bernthsen synthesis, where a diphenylamine (B1679370) is reacted with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. ptfarm.pl By using appropriately chlorinated diphenylamine and carboxylic acid precursors, the direct formation of a dichloroacridine can be envisioned.

More commonly, the cyclization of an N-(chlorophenyl)anthranilic acid using phosphorus oxychloride (POCl₃) directly furnishes the 9-chloroacridine (B74977) derivative. If the anthranilic acid or the N-phenyl ring already contains a chlorine atom at the appropriate position, this method can lead directly to this compound. The use of POCl₃ is advantageous as it drives the cyclization to the acridone and subsequently converts the C-9 carbonyl group to a chloride in the same pot. nih.gov

Selective Halogenation and Functionalization Protocols

An alternative to de novo synthesis is the modification of a pre-existing acridine or acridone core. These methods rely on the regioselective introduction of chlorine atoms onto the heterocyclic scaffold.

Regioselective Chlorination of Acridine Precursors

The direct chlorination of the acridine ring can be challenging due to the potential for multiple products. The reactivity of the acridine nucleus towards electrophilic substitution is influenced by the existing substituents and the reaction conditions. thieme-connect.com Position 9 of the acridine ring is particularly electrophilic and susceptible to nucleophilic attack. thieme-connect.com

The chlorination of acridine itself with reagents like chlorine gas in the presence of a Lewis acid catalyst can lead to a mixture of chlorinated products. Achieving selective chlorination at the C-4 and C-9 positions often requires the presence of directing groups on the acridine ring. For example, the presence of an electron-donating group at the C-2 position can influence the regioselectivity of electrophilic substitution. thieme-connect.com

Post-Cyclization Halogenation Techniques

A more controlled and widely used approach is the post-cyclization halogenation of an acridone precursor. Acridone can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid. jocpr.com The resulting acridone is then treated with a chlorinating agent to introduce the chlorine atoms.

Heating an acridone with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is a standard method for the synthesis of 9-chloroacridines. internationalscholarsjournals.com To obtain this compound, a 4-chloroacridone precursor would be required. This precursor can be synthesized from 2-amino-4-chlorobenzoic acid and a suitable coupling partner. The subsequent treatment with POCl₃ or a similar reagent would then yield the target molecule. The conversion of 2,9-dichloroacridine (B86689) to 2-chloro-9-cyano-acridine has been achieved by heating with sodium cyanide in methanol (B129727), demonstrating the reactivity of the C-9 chlorine for nucleophilic substitution. prepchem.com

| Starting Material | Reagent | Conditions | Product | Reference |

| 4-Chloroacridone | POCl₃ or SOCl₂ | Heating | This compound | internationalscholarsjournals.com |

| 2,9-Dichloroacridine | Sodium Cyanide | Methanol, 140 °C | 2-Chloro-9-cyano-acridine | prepchem.com |

Optimization of Reaction Conditions and Process Intensification

Catalyst Development for Enhanced Yields and Selectivity

Precursor Synthesis Catalysis: The Ullmann condensation to create the N-phenylanthranilic acid backbone has seen significant improvements. While originally relying on metallic copper, modern protocols may employ copper(I) salts with various ligands to improve yields and moderate the harsh reaction conditions. organic-chemistry.org Furthermore, palladium- and nickel-catalyzed Buchwald-Hartwig amination reactions have emerged as powerful alternatives for forming the C-N bond, often proceeding with higher efficiency and broader substrate scope.

Heterogeneous and Novel Catalysts: For the cyclization and related acridine syntheses, a variety of catalysts have been explored to replace harsh, stoichiometric reagents. These include:

Solid Acid Catalysts: Materials like sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) and HY-Zeolite have been used as reusable, environmentally friendly catalysts for one-pot syntheses of acridine derivatives. d-nb.infoscielo.org.mx

Nanoparticle Catalysts: Nanocrystalline powders, such as Cu-doped ZnO and nano-Fe₃O₄, have proven effective in catalyzing the condensation reactions that form the acridine core, often under solvent-free conditions. nih.gov

Phase-Transfer Catalysts (PTC): PTCs, like quaternary ammonium (B1175870) salts, are effective in reactions involving multiple phases (e.g., solid-liquid). They can enhance reaction rates and yields in the synthesis of acridine derivatives by facilitating the transfer of anions into the organic phase. ubbcluj.rocrdeepjournal.orgresearchgate.net The use of PTC has been specifically noted for preparing 9-cyanoacridine and other substituted acridines. crdeepjournal.orgresearchgate.net

The table below illustrates how catalyst selection can impact the synthesis of acridine derivatives, drawing from examples of multicomponent reactions that form the acridine skeleton.

| Catalyst | Reaction Type | Conditions | Key Advantages |

| Fe³⁺ on 4 Å Molecular Sieves | Four-component synthesis of 9-aryl-hexahydroacridine-1,8-diones | Ethanol (B145695), Reflux | High yields (50-99%), mild conditions, reusable heterogeneous catalyst. d-nb.info |

| Cu-doped ZnO Nanopowder | Three-component synthesis of 1,8-dioxodecahydroacridines | Solvent-free | Good yields, short reaction times, simple workup. nih.gov |

| SBA-Pr-SO₃H (Nanoporous Acid) | Three-component synthesis of benzo[c]acridines | Solvent-free | Efficient, green, and environmentally friendly procedure; catalyst is easily removed and reused. scielo.org.mx |

| Co/C from Rice Husks | Multi-component synthesis of acridine derivatives | Water, Microwave | High yields (up to 87%), fast reaction, eco-friendly solvent, reusable catalyst. rsc.org |

Solvent Effects and Green Chemistry Approaches in this compound Synthesis

The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and the environmental impact of the process. Traditional syntheses of chloroacridines often use phosphorus oxychloride not only as a reagent but also as the solvent, which is corrosive and hazardous. orgsyn.orgsci-hub.se Green chemistry principles advocate for replacing such volatile and toxic organic solvents with safer, more sustainable alternatives. frontiersin.orgpharmacyjournal.in

Alternative Solvent Systems:

Ionic Liquids (ILs): ILs are salts with low melting points that have negligible vapor pressure, making them non-volatile and often non-flammable. chim.it They can act as both the solvent and catalyst. Their tunable polarity and specific interactions with reactants can enhance reaction rates and selectivity in the synthesis of various heterocycles, including acridines. chim.itnumberanalytics.comtandfonline.comoiccpress.com For instance, acidic ionic liquids can facilitate cyclization reactions, while basic ones can promote condensations. numberanalytics.com

Deep Eutectic Solvents (DES): DES are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable, cheaper, and easier to prepare than many ionic liquids, making them a highly attractive green solvent alternative for various organic reactions, including cyclizations. sioc-journal.cn

Water: As the ultimate green solvent, water is non-toxic, inexpensive, and non-flammable. mdpi.com While organic compounds often have low solubility in water, this can sometimes be an advantage, aiding in product separation. Eco-friendly syntheses of heterocycles have been successfully developed in water, sometimes with the aid of microwave irradiation to accelerate the reaction. rsc.orgnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or under solid-state conditions represents an ideal green chemistry approach, as it eliminates solvent waste entirely. d-nb.infonih.gov These reactions are often facilitated by grinding or microwave irradiation. scielo.org.mx

The following table compares properties of conventional solvents with green alternatives relevant to heterocyclic synthesis.

| Solvent Type | Examples | Key Properties & Applications in Synthesis | Environmental Considerations |

| Conventional Halogenated | Chloroform (B151607), Dichloromethane | Good solvency for many organic compounds. | Often toxic, carcinogenic, or environmentally persistent. pharmacyjournal.in |

| Conventional Aprotic Polar | Dimethylformamide (DMF) | High boiling point, good for nucleophilic substitutions. | Toxic, requires careful handling and disposal. researchgate.net |

| Water | H₂O | Non-toxic, non-flammable, cheap, high heat capacity. mdpi.com | Benign; purification can be energy-intensive if distillation is needed. |

| Ionic Liquids (ILs) | [bmim]Cl, [emim]OAc | Negligible vapor pressure, high thermal stability, tunable properties, recyclable. chim.itnumberanalytics.com | Can be expensive; toxicity and biodegradability vary and must be assessed. sioc-journal.cn |

| Deep Eutectic Solvents (DES) | Choline chloride/urea | Cheaper than ILs, often biodegradable, simple to prepare. sioc-journal.cn | Generally considered greener and less toxic than many ILs and traditional solvents. |

| Glycerol | Propane-1,2,3-triol | High boiling point, low cost, biodegradable, derived from renewable resources. pharmacyjournal.in | Benign; high viscosity can be a challenge. pharmacyjournal.in |

Scalable Synthetic Protocols for Research Scale Production

Transitioning a synthetic procedure from a small laboratory experiment to a larger, research-scale production (grams to kilograms) requires a robust, reliable, and safe protocol. tianmingpharm.comresearchgate.net For this compound, this involves optimizing classical methods to ensure they are high-yielding and easily purified.

A typical scalable laboratory synthesis of a 9-chloroacridine derivative involves two key steps: the formation of the N-phenylanthranilic acid intermediate followed by cyclization. orgsyn.orgrhhz.net

Step 1: Ullmann Condensation for the Precursor The copper-catalyzed coupling of an appropriately substituted o-chlorobenzoic acid with an aniline derivative is a foundational step. umn.eduorgsyn.org For scalability, optimizing this reaction means ensuring high conversion to minimize difficult purifications of the resulting N-phenylanthranilic acid.

Step 2: Cyclization with Phosphorus Oxychloride The cyclization is often performed by heating the N-phenylanthranilic acid in an excess of phosphorus oxychloride (POCl₃). orgsyn.orgnih.gov Key parameters for scaling this step include:

Temperature Control: The reaction is often exothermic and requires careful heating to initiate, followed by controlled heating at a specific temperature (e.g., 105-140 °C) for a set duration (e.g., 2-4 hours) to drive the reaction to completion without excessive side-product formation. orgsyn.orgrhhz.net

Reagent Removal: Excess POCl₃ is typically removed under vacuum distillation. orgsyn.org

Workup and Purification: The crude product is obtained by carefully quenching the reaction mixture in a basic solution (e.g., ammonia (B1221849) or sodium hydroxide) with ice and often an organic solvent like chloroform to extract the product. orgsyn.org For scalability, purification via recrystallization is highly preferred over chromatographic methods, as it is less expensive and time-consuming on a large scale. frontiersin.org The crude 9-chloroacridine can often be used directly in the next step. umn.edu

Continuous-Flow Synthesis: A modern approach to process intensification and scalability is the use of continuous-flow reactors. chinesechemsoc.orgslideshare.net In this setup, reactants are pumped through heated tubes or columns, where the reaction occurs. This technology offers superior control over reaction parameters like temperature and residence time, enhances safety by minimizing the volume of hazardous reagents at any given moment, and can be run for extended periods to produce large quantities. chinesechemsoc.orgresearchgate.net The development of a continuous-flow process for the synthesis of this compound or its precursors could offer significant advantages in terms of safety, efficiency, and scalability. chinesechemsoc.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4,9 Dichloroacridine

Nucleophilic Aromatic Substitution (SNAr) at C-9 and C-4 Chlorine Atoms

The acridine (B1665455) ring system is inherently electron-deficient, a characteristic that is significantly pronounced at the C-9 position due to the para-relationship with the ring nitrogen atom. pharmaguideline.com This makes the C-9 carbon highly electrophilic and exceptionally susceptible to nucleophilic attack. The chlorine atom at this position is, therefore, a labile leaving group. The C-4 position, while also activated towards nucleophilic substitution by the electron-withdrawing effect of the fused pyridinium (B92312) ring, is generally less reactive than the C-9 position. Consequently, nucleophilic aromatic substitution (SNAr) on 4,9-dichloroacridine typically proceeds in a stepwise manner, with initial substitution occurring preferentially at the C-9 position, followed by substitution at C-4 under potentially more forcing conditions.

The reaction of this compound with various nucleophiles demonstrates a clear hierarchy of reactivity, governed by the electrophilicity of the C-9 and C-4 positions.

Amines : Primary and secondary amines react readily with this compound. The initial substitution almost exclusively yields the 9-amino-4-chloroacridine derivative. This reaction is foundational in the synthesis of many biologically active aminoacridines. nih.govresearchgate.net Subsequent replacement of the C-4 chlorine atom to form a 4,9-diaminoacridine requires more stringent conditions, such as higher temperatures or the use of a catalyst, reflecting the lower electrophilicity of the C-4 position. The synthesis of 4,9-diaminoacridines has been achieved from related dichloroacridine precursors, highlighting the viability of this sequential substitution. nih.gov

Thiols : Thiolates, being potent soft nucleophiles, are also expected to react preferentially at the C-9 position to yield 9-thioether-4-chloroacridines. chemistrysteps.comyoutube.com The high nucleophilicity of sulfur facilitates this transformation under relatively mild conditions. The substitution of the second chlorine at C-4 would again necessitate more vigorous reaction conditions.

Alkoxides : Alkoxides, such as methoxide (B1231860) or ethoxide, are strong, hard nucleophiles. They readily displace the chlorine at C-9 to form 9-alkoxy-4-chloroacridines. The formation of 9-phenoxy intermediates, a related transformation, is often used as a strategy to further activate the C-9 position for subsequent reaction with weaker nucleophiles like amines. nih.gov

The general selectivity for C-9 substitution is a consistent feature across these classes of nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on this compound Note: This table is illustrative, based on established reactivity principles of the acridine nucleus.

| Nucleophile (Nu-H) | Position of 1st Substitution | Product of 1st Substitution | Conditions for 1st Substitution | Position of 2nd Substitution | Product of 2nd Substitution | Conditions for 2nd Substitution |

|---|---|---|---|---|---|---|

| R-NH₂ (e.g., Aniline) | C-9 | 9-(Phenylamino)-4-chloroacridine | Moderate Temperature (e.g., Reflux in Ethanol) | C-4 | N¹,N⁴-Diphenylacridine-1,4-diamine | High Temperature, Catalyst |

| R-SH (e.g., Thiophenol) | C-9 | 9-(Phenylthio)-4-chloroacridine | Base (e.g., K₂CO₃), Room Temp to Moderate Temp | C-4 | 4,9-Bis(phenylthio)acridine | High Temperature, Stronger Base |

Nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. The reaction is initiated by the attack of the nucleophile on the electron-deficient carbon atom (C-9 or C-4), leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. In the second, typically fast step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Table 2: Conceptual Kinetic and Thermodynamic Parameters for SNAr on this compound Note: Values are illustrative to demonstrate relative trends.

| Parameter | Substitution at C-9 | Substitution at C-4 | Rationale |

|---|---|---|---|

| Relative Rate Constant (k_rel) | ~10³ - 10⁵ | 1 | C-9 is significantly more activated by the para-nitrogen. |

| Activation Energy (E_a) | Lower | Higher | The transition state for C-9 attack is lower in energy. |

The presence of additional substituents on the carbocyclic rings of the this compound core can further modulate the reactivity and selectivity of SNAr reactions.

Electron-Withdrawing Groups (EWGs) : An EWG (e.g., -NO₂) located on the same ring as the C-4 chlorine (e.g., at C-2 or C-7) would increase the electrophilicity of the C-4 position. This would reduce the difference in reactivity between C-9 and C-4, potentially allowing for disubstitution under milder conditions or even altering the initial site of attack in highly activated systems.

Electron-Donating Groups (EDGs) : Conversely, an EDG (e.g., -OCH₃, -CH₃) on the carbocyclic rings would decrease the electrophilicity of both C-4 and C-9, thereby slowing down the rate of substitution at both positions. This deactivating effect would be more pronounced for the C-4 position, thus increasing the selectivity for monosubstitution at C-9.

The electronic nature of substituents allows for fine-tuning of the reactivity, a principle that is widely exploited in the targeted synthesis of complex acridine derivatives.

Electrophilic Aromatic Substitution on the this compound Core

Electrophilic aromatic substitution (SEAr) on this compound is considerably more challenging than nucleophilic substitution. The acridine nucleus is analogous to pyridine (B92270), where the electronegative nitrogen atom deactivates the entire ring system towards attack by electrophiles. This deactivation is compounded by the presence of two electron-withdrawing chlorine atoms. Consequently, SEAr reactions require harsh conditions and often suffer from low yields and poor selectivity. thieme-connect.com

When forced to react, electrophilic attack will occur on the outer carbocyclic rings rather than the deactivated central pyridine-like ring. The regiochemical outcome is determined by a combination of the directing effects of the nitrogen heteroatom and the chlorine substituents.

Directing Effect of Nitrogen : The protonated acridinium (B8443388) ion, present under the strongly acidic conditions typical for SEAr (e.g., nitration), is a powerful deactivating group that directs incoming electrophiles to the meta positions relative to itself, which are C-4, C-5, C-1, and C-8. However, since C-4 is already substituted, this effect would primarily direct towards C-5, C-1, and C-8.

Directing Effect of Chlorine : Halogens are deactivating substituents but act as ortho, para-directors due to the stabilizing effect of their lone pairs on the cationic Wheland intermediate. libretexts.org

The chlorine at C-4 will direct incoming electrophiles to its ortho position (C-3) and its para position (C-5, relative to the numbering in that specific ring, but this is not standard acridine numbering). The primary directing influence is to the adjacent C-3 and C-5 positions.

The chlorine at C-9 is on the already deactivated central ring and has a minimal directing influence on the outer rings.

The outcome is a competition between these effects. The C-4 chlorine directs to C-3 and C-5, while the deactivating influence of the ring nitrogen directs away from the C-1, C-2, C-3, and C-4 positions. Attack at C-2 and C-7 is often seen in less deactivated acridine systems. pharmaguideline.comptfarm.pl Given the combined deactivation, electrophilic attack, if successful, is most likely to occur at the least deactivated positions of the carbocyclic rings, such as C-2 or C-7. For instance, nitration of 3,6-dimethoxyacridine occurs selectively at the 4 and 5 positions, demonstrating that substitution patterns are highly dependent on existing substituents. thieme-connect.com

The scope of electrophilic aromatic substitution on this compound is severely limited by the extensive deactivation of the aromatic system.

Nitration : Nitration, typically carried out with a mixture of concentrated nitric and sulfuric acids, would require high temperatures and long reaction times. masterorganicchemistry.com The reaction would likely result in low yields of a mixture of mono-nitro isomers, with substitution occurring at positions like C-2 or C-7.

Halogenation : Further halogenation (e.g., bromination) would also demand harsh conditions and a strong Lewis acid catalyst. The deactivating effect of the two existing chlorine atoms would make the introduction of a third halogen difficult.

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated systems like pyridine and, by extension, acridine. The nitrogen atom complexes with the Lewis acid catalyst, adding further deactivation to the ring and preventing the reaction.

Redox Chemistry of this compound

The redox behavior of the acridine nucleus is a critical aspect of its chemical reactivity. While specific studies focusing exclusively on the redox chemistry of this compound are not extensively detailed in the available literature, the general principles of acridine redox chemistry can be applied to understand its likely transformations.

The catalytic hydrogenation of acridines typically leads to the reduction of the heterocyclic rings. For the parent acridine, hydrogenation using a palladium-alumina catalyst has been shown to proceed via a consecutive pathway. rsc.org This involves the initial formation of 9,10-dihydroacridine (B10567), which can then be further reduced to octahydroacridine isomers. rsc.org

For this compound, catalytic hydrogenation would be expected to proceed in a similar fashion, with the initial reduction of the central heterocyclic ring to yield 4,9-dichloro-9,10-dihydroacridine. Further hydrogenation under more forcing conditions could lead to the reduction of the outer rings and potentially reductive dehalogenation, depending on the catalyst and reaction conditions employed.

Chemical reducing agents can also be employed. Reagents like sodium borohydride (B1222165) are commonly used for the reduction of ketones and aldehydes and can reduce certain heterocyclic systems. youtube.comorganic-chemistry.orgyoutube.com In the context of this compound, a reagent such as sodium borohydride would likely target the C9-N10 imine-like bond, leading to the formation of the corresponding 9,10-dihydroacridine derivative. The reaction mechanism involves the transfer of a hydride ion to the electrophilic C9 position. youtube.com

Table 1: Plausible Reduction Products of this compound

| Starting Material | Reducing Agent/Catalyst | Plausible Product(s) | Notes |

|---|---|---|---|

| This compound | H₂ / Pd-Al₂O₃ | 4,9-Dichloro-9,10-dihydroacridine | Initial reduction product. |

| This compound | H₂ / Pd-Al₂O₃ (forcing conditions) | Dichloro-octahydroacridines, Dehalogenated products | Further reduction and potential dehalogenation. |

The oxidation of the acridine nucleus is generally more challenging due to the electron-deficient nature of the ring system. Oxidative transformations often require potent oxidizing agents. For substituted 9,10-dihydroacridines, electrochemical oxidation can lead to the formation of the corresponding 9-substituted acridines or result in the cleavage of the C9-substituent bond. researchgate.net

In the case of this compound, direct oxidation of the aromatic system would likely require harsh conditions and could lead to complex mixtures of products, including acridones. Oxidative cleavage of the entire ring system is also a possibility under very strong oxidizing conditions, similar to the oxidative cleavage of other aromatic systems. nih.gov However, specific studies detailing the controlled oxidative transformations of this compound are scarce in the scientific literature.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chloro substituents at the 4 and 9 positions of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the C4-Cl and C9-Cl bonds can potentially allow for selective functionalization.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and a boronic acid or its ester. wikipedia.orgfishersci.co.ukorganic-chemistry.org This reaction is widely used in organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk

In the context of this compound, a Suzuki-Miyaura coupling would involve the reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. rsc.orgresearchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product. wikipedia.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dichloro-heterocycles

| Dichloro-heterocycle | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Dioxane/H₂O | 4-Chloro-2-phenylpyrimidine | Good |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75% |

Note: Data for closely related dichloro-heterocyclic systems is presented due to the lack of specific examples for this compound in the searched literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. nih.govwikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines. jk-sci.comorganic-chemistry.org The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. jk-sci.comresearchgate.net

For this compound, the Buchwald-Hartwig amination would enable the introduction of primary or secondary amines at the 4 and/or 9 positions. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Chloride | Amine | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Generic Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | N-Aryl Amine |

| Generic Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-Aryl Amine |

Note: General conditions are presented as specific examples for this compound were not found in the searched literature.

The introduction of a cyano group can be achieved through palladium- or copper-catalyzed cyanation reactions. These methods provide a valuable route to aryl nitriles, which are important synthetic intermediates.

Palladium-catalyzed cyanation often utilizes sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) and proceeds under milder conditions than traditional methods. nih.govnih.govresearchgate.net The choice of palladium precursor and ligand is critical to prevent catalyst deactivation by the cyanide ion. nih.gov

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, typically requires harsher conditions but has been improved by the use of catalytic amounts of copper and various ligands. tezu.ernet.innih.govorganic-chemistry.org Common cyanide sources include sodium cyanide (NaCN) or copper(I) cyanide (CuCN). tezu.ernet.incommonorganicchemistry.com

For this compound, these cyanation methods would afford 4-chloro-9-cyanoacridine, 9-chloro-4-cyanoacridine, or 4,9-dicyanoacridine, depending on the reaction conditions and the relative reactivity of the two chlorine atoms.

Table 4: Representative Cyanation Methods for Aryl Chlorides

| Catalyst System | Cyanide Source | Typical Conditions |

|---|---|---|

| Palladium-catalyzed | Zn(CN)₂, K₄[Fe(CN)₆] | Pd₂(dba)₃ / dppf, DMF, heat |

| Copper-catalyzed | NaCN, CuCN | CuI, ligand (e.g., N,N'-dimethylethylenediamine), Toluene, heat |

Note: Representative methods are listed as specific data for this compound was not available in the searched literature.

Mechanistic Elucidation of Key Reactions

The primary mode of reaction for this compound involves the sequential substitution of its two chlorine atoms by various nucleophiles. The positions C4 and C9 are activated towards nucleophilic attack due to the electron-withdrawing effect of the acridine ring's nitrogen atom. It is widely accepted that such reactions on similar heterocyclic halides proceed via a stepwise SNAr mechanism. This pathway involves the initial addition of a nucleophile to form a high-energy, anionic intermediate, followed by the departure of the leaving group to restore aromaticity.

Identification of Reaction Intermediates

In the context of a stepwise SNAr mechanism, the key reaction intermediate is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-like complex. For this compound, the attack of a nucleophile at either the C4 or C9 position would lead to the formation of such an intermediate. The negative charge in this complex would be delocalized across the acridine ring system, with significant contributions from the electronegative nitrogen atom.

Despite the high probability of their formation, there is no specific spectroscopic or computational evidence in the available literature that definitively identifies or characterizes the structure of Meisenheimer-like intermediates for reactions of this compound. The transient and high-energy nature of these species makes their direct observation challenging, often requiring specialized techniques that have not yet been applied to this specific compound.

Hypothesized Meisenheimer-like Intermediate in the Reaction of this compound

| Step | Description | Hypothesized Intermediate |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the C9 (or C4) position of this compound, breaking the aromaticity of that ring. | A tetrahedral complex where the negative charge is delocalized over the acridine ring system. |

| 2. Leaving Group Departure | The chloride ion is expelled, and the aromaticity of the ring is restored. | Not an intermediate, but the transition state leading to the product. |

Energy Profiles and Transition State Analysis

A complete understanding of a reaction mechanism includes the characterization of its energy profile, which maps the energy of the system as it progresses from reactants to products. This profile includes the energies of reactants, intermediates, transition states, and products. The highest points on this profile correspond to transition states, which represent the energy barriers that must be overcome for the reaction to proceed.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating these energy profiles and for determining the geometries of transition states. However, a search of the scientific literature did not yield any computational studies that have performed such an analysis on the reactions of this compound.

Consequently, quantitative data regarding the activation energies for the formation of intermediates, the stability of these intermediates, and the energy barriers for the departure of the chloride leaving groups are not available. Similarly, detailed structural information about the transition states in these reactions, which would provide insight into the bonding changes occurring at the peak of the energy barrier, has not been reported.

Data on Reaction Energetics of this compound

| Parameter | C9 Substitution | C4 Substitution |

| Activation Energy (Formation of Intermediate) | Data Not Available | Data Not Available |

| Relative Energy of Intermediate | Data Not Available | Data Not Available |

| Activation Energy (Leaving Group Departure) | Data Not Available | Data Not Available |

Derivatization Strategies and Applications of 4,9 Dichloroacridine in Advanced Organic Synthesis

Synthesis of Novel Functionalized Acridine (B1665455) Derivatives from 4,9-Dichloroacridine

The presence of two reactive chloro groups makes this compound an ideal precursor for introducing various functional groups onto the acridine scaffold, leading to compounds with tailored electronic, optical, and biological properties.

The synthesis of aminoacridines from this compound is primarily achieved through nucleophilic aromatic substitution. The greater reactivity of the C9-Cl bond allows for the selective synthesis of 9-monoaminoacridine derivatives under controlled conditions. Reaction with one equivalent of a primary or secondary amine, often in a polar solvent like ethanol (B145695) or N-methyl-2-pyrrolidone (NMP), typically results in the displacement of the C9 chlorine. e-journals.in The formation of the 9-aminoacridine (B1665356) hydrochloride salt is common. e-journals.in

To achieve di-substitution, more forcing conditions are required, such as higher temperatures, longer reaction times, or the use of a stronger base to facilitate the substitution at the less reactive C4 position. The synthesis of 4,9-diaminoacridines often involves a stepwise approach to control the substitution pattern. chemicalbook.com For instance, after initial substitution at the C9 position, the resulting 4-chloro-9-aminoacridine intermediate can be subjected to a second nucleophilic substitution with a different amine to yield asymmetric 4,9-diaminoacridines. wikipedia.org

| Starting Material | Reagent | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine (1 equiv.) | 9-Amino-4-chloroacridine | Selective substitution occurs at the more reactive C9 position. | e-journals.in |

| This compound | Primary/Secondary Amine (excess, harsh conditions) | 4,9-Diaminoacridine | Forcing conditions are needed for substitution at the C4 position. | chemicalbook.com |

| 9-Chloroacridine (B74977) derivative | 1. Phenol 2. Diamine | 9-Aminoacridine | Activation via a 9-phenoxy intermediate facilitates reaction with amines. | googleapis.com |

Similar to amination, the synthesis of ether and thioether derivatives relies on the SNAr mechanism. Ether linkages are formed by reacting this compound with alcohols or phenols, typically in the presence of a base to generate the corresponding alkoxide or phenoxide nucleophile. The reaction of 9-chloroacridine with various phenols has been shown to produce a range of 9-phenoxyacridine (B3049667) derivatives. google.com Applying this to this compound, selective formation of 9-phenoxy-4-chloroacridine can be achieved under mild conditions.

The synthesis of thioethers follows a parallel pathway, utilizing thiols as nucleophiles. figshare.com Thiolates, generated by deprotonating thiols with a suitable base, are excellent nucleophiles and readily displace the chlorine at the C9 position. figshare.com This reaction is analogous to the Williamson ether synthesis. figshare.com The formation of C-S bonds to create thioethers is a common transformation in medicinal chemistry. figshare.com Odorless and stable sulfur sources, such as thiourea, can also be employed as alternatives to volatile thiols for the construction of thioether linkages. nih.gov Di-substitution to form 4,9-di(thioether)acridines would require more stringent reaction conditions, similar to the synthesis of diaminoacridines.

The introduction of a cyano group onto the acridine ring can significantly alter its electronic properties and serve as a handle for further chemical transformations. The cyanation of a dichloroacridine precursor has been demonstrated through reaction with a cyanide salt. For example, the synthesis of 2-chloro-9-cyano-acridine was successfully achieved by heating 2,9-dichloroacridine (B86689) with sodium cyanide in methanol (B129727) in a sealed tube. google.com This method provides a direct precedent for the synthesis of 4-chloro-9-cyanoacridine from this compound. The reaction proceeds via nucleophilic attack of the cyanide ion at the highly electrophilic C9 position, displacing the chloride. The synthesis of the dicyano derivative, 4,9-dicyanoacridine, would be more challenging due to the lower reactivity of the C4 position and may require harsher conditions or a catalyst.

Development of Hybrid Molecules Incorporating the this compound Moiety

The functionalization of this compound allows for its incorporation into hybrid molecules, where the acridine unit is combined with other molecular entities to create multifunctional compounds with novel properties.

Conjugation with Other Heterocyclic Systems (e.g., Imidazolium (B1220033) Salts, Pyrrolidines)

The development of hybrid molecules combining the acridine scaffold with other heterocyclic systems has garnered significant attention. A notable example is the synthesis of acridine-based imidazolium salts. Although the direct use of this compound is not explicitly detailed, a study on the synthesis of acridine-imidazolium salts utilized 6,9-dichloroacridine as a precursor. nih.gov In this synthesis, the more reactive 9-chloro position readily undergoes nucleophilic substitution with an imidazole (B134444) derivative. This suggests a plausible pathway for the selective functionalization of this compound, where the 9-position could be targeted for conjugation with imidazolium precursors. The resulting hybrid molecules could exhibit interesting properties, such as enhanced water solubility and potential for use as fluorescent probes. nih.gov

Linker Chemistry for Multi-functional Scaffolds

Linker technologies developed for complex biomolecules, such as antibody-drug conjugates, can be adapted for the functionalization of this compound. rsc.org These linkers can be designed to be either cleavable or non-cleavable, depending on the intended application. For instance, a linker could be designed to connect the 4- or 9-position of the acridine to a targeting moiety for biological applications or to another chromophore for materials science applications. The synthesis of such linked molecules would likely involve a multi-step process, starting with the selective functionalization of one of the chloro positions on the acridine ring, followed by the attachment of the linker and then the final molecular component.

Precursor for Advanced Materials Research

The unique photophysical and electronic properties of the acridine ring system make this compound a valuable precursor for the development of advanced materials, including fluorescent probes for imaging and components for organic optoelectronics.

Design of Fluorescent Acridine Derivatives for Imaging Probes

Acridine derivatives are well-known for their fluorescent properties and have been widely used in the development of imaging probes. dntb.gov.uanih.govnih.govrsc.orgrsc.orgresearchgate.net The derivatization of the this compound core allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, to suit specific imaging applications. researchgate.net

For example, the introduction of different substituents at the 4- and 9-positions can modulate the electron-donating or -withdrawing nature of the molecule, thereby altering its electronic transitions and fluorescence characteristics. While specific examples of fluorescent probes derived directly from this compound are not extensively documented, the general principles of fluorescent probe design can be applied. nih.govrsc.org A common strategy involves the conjugation of the acridine fluorophore to a recognition moiety that specifically interacts with a biological target. The linker connecting the fluorophore and the recognition moiety plays a critical role in the probe's performance.

The following table summarizes the photophysical properties of some functionalized acridine derivatives, illustrating how substitution can influence their fluorescence.

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

| Acridine-Imidazolium Salt 1 | 414 | 438 | - | - |

| Acridine-Imidazolium Salt 2 | 385 | 416, 440 | - | - |

Data adapted from a study on acridine-based imidazolium salts. The specific structures are detailed in the source literature. nih.gov

Synthetic Pathways to Components for Organic Optoelectronics (e.g., pigments)

The extended π-conjugated system of acridine derivatives makes them attractive candidates for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs). acsgcipr.orgresearchgate.netbeilstein-journals.orgnih.govnih.gov The derivatization of this compound can lead to the synthesis of novel materials with tailored electronic properties for use as emitters, host materials, or charge-transport layers in OLED devices.

The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions to introduce various aromatic or heteroaromatic substituents onto the acridine core. beilstein-journals.org These substituents can be chosen to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby tuning its electroluminescent properties. While the direct application of this compound in OLEDs is not widely reported, related acridine derivatives have shown promise. For example, 9,10-dihydroacridine (B10567) derivatives have been utilized in the development of host materials for phosphorescent OLEDs.

Furthermore, the acridine scaffold is related to quinacridone (B94251) pigments, which are a class of high-performance organic pigments used in a variety of applications, including automotive coatings and plastics. The synthesis of quinacridone pigments often involves the cyclization of N-arylanthranilic acids. While not a direct derivative, the structural similarity suggests that this compound could potentially serve as a precursor for novel acridine-based pigments with unique coloristic and performance properties. researchgate.net

Spectroscopic and Structural Characterization of 4,9 Dichloroacridine and Its Synthetic Intermediates

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Properties of the Acridine (B1665455) Chromophore

The electronic absorption properties of acridine and its derivatives are governed by the extended π-conjugated system of the fused three-ring structure. The UV-Vis spectra of acridine derivatives typically exhibit characteristic absorption bands in the range of 350–450 nm. researchgate.net These absorptions are attributed to π-π* electronic transitions within the acridine chromophore.

For 4,9-dichloroacridine, the presence of chlorine atoms, which are auxochromes, is expected to influence the absorption maxima (λmax) and molar absorptivity (ε) through inductive and resonance effects. Halogen substituents on the acridine ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the parent acridine molecule. While specific experimental values for this compound are not detailed in readily available literature, the general absorption region for the acridine chromophore provides a basis for its characterization. A representative table of UV-Vis absorption data for various acridine derivatives highlights the typical absorption ranges.

| Acridine Derivative | Absorption Maxima (λmax, nm) | Solvent |

|---|---|---|

| Generic Acridine Derivatives | 350-450 | Various Organic Solvents |

| Acridine N-acylhydrazones | ~400 | Not Specified |

Fluorescence Emission Characteristics and Quantum Yields of Derivatives

Acridine derivatives are well-known for their fluorescent properties, a characteristic that is highly sensitive to the nature and position of substituents on the heterocyclic ring. Upon excitation at their absorption maxima, these molecules can relax to the ground state by emitting light, a process known as fluorescence.

The chloro-substituents at the 4 and 9 positions of this compound serve as reactive sites for the synthesis of a variety of fluorescent derivatives. The introduction of different functional groups can significantly modulate the fluorescence emission wavelength and the fluorescence quantum yield (Φf). The quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of the fluorescence process. For instance, the quantum yield of acridine derivatives can be significantly influenced by solvent polarity, with some probes showing an increase from as low as 0.5% to as high as 35.6% with changing solvent environments. rsc.org

While specific data for derivatives of this compound are not extensively documented, the broader class of acridine-based fluorescent dyes exhibits a wide range of emission characteristics. The emission spectra are typically observed in the visible region of the electromagnetic spectrum.

| Derivative Class | Emission Wavelength Range (nm) | Quantum Yield (Φf) Range |

|---|---|---|

| General Acridine Derivatives | 420-600 | Variable |

| Polarity-Sensitive Acridine Probes | 553-594 | 0.005 - 0.356 |

Mass Spectrometry

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₁₃H₇Cl₂N, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₁₃H₇Cl₂N | 246.9955 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion of this compound is expected to undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides valuable information for confirming the molecular structure. For halogenated compounds, a key feature in the mass spectrum is the isotopic pattern of the halogen atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak of this compound will appear as a cluster of peaks (M, M+2, M+4) with characteristic relative intensities.

The fragmentation of this compound is expected to proceed through the loss of chlorine atoms and potentially the cleavage of the acridine ring. The loss of a chlorine radical (Cl•) from the molecular ion would result in a significant fragment ion. Subsequent fragmentation could involve the loss of the second chlorine atom or other neutral fragments. The analysis of these fragmentation pathways helps to confirm the positions of the chloro-substituents.

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 247 |

| [M-Cl]⁺ | Loss of a chlorine atom | 212 |

| [M-2Cl]⁺ | Loss of two chlorine atoms | 177 |

Elemental Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the weight percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to assess the purity and confirm the stoichiometry of the synthesized compound. For this compound (C₁₃H₇Cl₂N), the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 62.98% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.85% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 28.59% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.65% |

| Total | 248.112 | 100.00% |

Theoretical and Computational Chemistry Studies of 4,9 Dichloroacridine

Quantum Chemical Calculations

Detailed quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. However, specific studies applying these methods to 4,9-dichloroacridine are not present in the surveyed literature. Such studies would be necessary to provide quantitative data on its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

No specific Density Functional Theory (DFT) studies on this compound were identified. A typical DFT analysis would yield crucial information about the molecule's electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability. Without dedicated research, any data presented would be speculative.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Data Not Available)

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Ab Initio Methods for Geometry Optimization and Energy Minimization

Similarly, there is a lack of published research utilizing ab initio methods for the geometry optimization and energy minimization of this compound. These "first principles" calculations are essential for determining the most stable three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Prediction of Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions)

The prediction of reactivity descriptors for this compound, such as its molecular electrostatic potential (MEP) map and Fukui functions, has not been specifically reported. An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. Fukui functions would offer a more quantitative measure of a site's reactivity towards different types of chemical attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment. Specific research in this area for this compound is absent from the literature.

Conformational Analysis and Tautomerism Studies

A thorough conformational analysis of this compound has not been published. While the acridine (B1665455) core is largely planar, such a study would explore any minor deviations from planarity and the rotational barriers of substituents. Furthermore, while acridine itself can exhibit tautomerism, specific computational studies on the tautomeric forms of the 4,9-dichloro derivative are not available.

Simulation of Intermolecular Interactions and Solvent Effects

No molecular dynamics simulations detailing the intermolecular interactions or the influence of solvents on the behavior of this compound have been found. These simulations would be crucial for understanding how the compound behaves in solution, which is vital for predicting its behavior in various chemical and biological systems.

Computational Prediction of Spectroscopic Properties

Theoretical methods allow for the accurate prediction of various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common and reliable approach is the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.

The absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. joaquinbarroso.com The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, PBE0, ωB97XD) and basis set (e.g., 6-311+G(2d,p)). nih.gov While specific DFT calculations of the NMR spectra for this compound are not extensively documented in publicly available literature, the methodology is well-established. researchgate.netst-and.ac.uk A hypothetical study would involve optimizing the geometry of this compound and then performing GIAO-DFT calculations to yield data similar to that shown in the illustrative table below.

Table 1: Illustrative Format for Calculated NMR Chemical Shifts for this compound

| Atom Position | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift vs. TMS (ppm) |

| C1 | Value from GIAO calculation | Calculated Value |

| C2 | Value from GIAO calculation | Calculated Value |

| C3 | Value from GIAO calculation | Calculated Value |

| C4 | Value from GIAO calculation | Calculated Value |

| C9 | Value from GIAO calculation | Calculated Value |

| H1 | Value from GIAO calculation | Calculated Value |

| H2 | Value from GIAO calculation | Calculated Value |

| H3 | Value from GIAO calculation | Calculated Value |

Note: This table is for illustrative purposes only to show the typical output of an NMR calculation. Specific, validated computational data for this compound require a dedicated study.

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule are governed by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these spectra in medium-to-large molecules. mdpi.comyoutube.com

A TD-DFT calculation provides the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which indicate the probability of a given transition. gaussian.com This output, a series of discrete lines, can be convoluted with a Gaussian or Lorentzian function to generate a continuous spectrum that mimics the band shapes seen in experimental measurements. gaussian.com The choice of functional and basis set, as well as the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM), is critical for achieving agreement with experimental data. mdpi.com Computational studies on related acridine derivatives have successfully used these methods to understand their photophysical properties. nih.govresearchgate.net

Table 2: Example Data from a TD-DFT Calculation for UV-Vis Spectrum Simulation

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | Calculated Value | Calculated Value | Calculated Value | HOMO -> LUMO |

| S2 | Calculated Value | Calculated Value | Calculated Value | HOMO-1 -> LUMO |

| S3 | Calculated Value | Calculated Value | Calculated Value | HOMO -> LUMO+1 |

Note: This table illustrates the typical data generated by a TD-DFT calculation used to simulate a spectrum. The values are placeholders.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. pitt.edusmu.edu For this compound, a key reaction pathway to explore is nucleophilic aromatic substitution (SNAr), where the chlorine atoms at the electron-deficient C4 and C9 positions are displaced. researchgate.net

To understand a reaction mechanism, chemists use computational methods to explore the potential energy surface (PES) that connects reactants to products. mdpi.com A critical point on the PES is the transition state (TS), which represents the highest energy barrier along the reaction path. numberanalytics.com Locating the TS is a central task in computational reaction studies. rsc.org Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find this first-order saddle point.

Once the transition state is located and verified (by confirming it has exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. smu.edu The IRC path maps the lowest energy route from the transition state down to the reactants on one side and the products on the other. This analysis provides a detailed picture of the geometric and electronic changes—such as bond breaking and bond formation—that occur throughout the reaction. numberanalytics.com For a nucleophilic substitution on this compound, this would involve tracking the approach of the nucleophile and the departure of the chloride ion. mdpi.comsciforum.net

The activation energy (Ea) or barrier height of a reaction is defined as the energy difference between the transition state and the reactants. mdpi.com This value is the most critical factor in determining the reaction rate; a lower barrier height corresponds to a faster reaction. Computational methods can calculate these barriers with high accuracy, often within a few kcal/mol of experimental values, especially when using high-level theories like Coupled Cluster (CCSD(T)) or well-calibrated DFT functionals. mdpi.com

By calculating the activation energies for competing pathways, one can predict reaction selectivity. For this compound, one could compare the barrier heights for nucleophilic attack at the C4 versus the C9 position. The position with the lower activation barrier would be the kinetically favored site of reaction. These calculated barrier heights can be used within the framework of Transition State Theory (TST) to predict theoretical reaction rate constants.

Table 3: Hypothetical Comparison of Calculated Activation Barriers for Nucleophilic Substitution on this compound

| Reaction Pathway | Nucleophile | Transition State (TS) | Calculated Activation Energy (kcal/mol) |

| Substitution at C9 | NH₃ | TS for C9-substitution | Calculated Value |

| Substitution at C4 | NH₃ | TS for C4-substitution | Calculated Value |

Note: This table provides a framework for comparing predicted reaction pathways. The values are illustrative and would need to be determined by specific quantum chemical calculations.

Future Research Directions and Broader Research Impact in 4,9 Dichloroacridine Chemistry

Exploration of Novel Catalytic Systems for 4,9-Dichloroacridine Transformations

Future research in the catalytic transformations of this compound is poised to explore novel catalytic systems that enable more efficient, selective, and sustainable functionalization of the acridine (B1665455) core. While palladium-catalyzed cross-coupling reactions are well-established for modifying halogenated aromatics, the development of new catalytic methodologies, including those employing earth-abundant metals or metal-free systems, is a key area for advancement. Research could focus on:

Base-Metal Catalysis: Investigating the efficacy of catalysts based on copper, nickel, or iron for C-C, C-N, and C-O bond formation at the chloro-substituted positions of this compound. This would offer more cost-effective and environmentally benign alternatives to precious metal catalysts simonsfoundation.orgautomatedsynthesisforum.com.

Photoredox Catalysis: Harnessing visible light to drive catalytic transformations of this compound. Photoredox catalysis can enable novel reaction pathways and milder reaction conditions, potentially leading to the synthesis of complex derivatives that are otherwise difficult to access frontiersin.orgnih.gov.

Organocatalysis: Developing metal-free organocatalytic systems for the activation and functionalization of this compound. This approach aligns with the growing demand for sustainable chemical processes and could uncover unique reactivity patterns frontiersin.orgnih.gov.

C-H Functionalization: Exploring direct C-H functionalization strategies on the acridine ring system, potentially bypassing the need for pre-functionalization with halogens. This would offer more atom-economical routes to substituted acridines.

Development of Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The introduction of chirality into acridine derivatives opens avenues for applications in pharmaceuticals, chiral materials, and asymmetric catalysis. Currently, the synthesis of chiral acridine derivatives is less explored, presenting a significant opportunity for future research. Key directions include:

Chiral Catalysis: Developing enantioselective catalytic methods (e.g., using chiral metal complexes or organocatalysts) for the synthesis of chiral centers on or adjacent to the acridine core. This could involve enantioselective additions, cyclizations, or functionalizations of precursors to this compound or its derivatives frontiersin.orgnih.govnumberanalytics.comslideshare.netmdpi.comnih.gov.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct chiral acridine frameworks.

Stereoselective Transformations: Investigating reactions that selectively transform the achiral this compound into chiral products, potentially through kinetic resolution or dynamic kinetic resolution processes.

Chiral Ligand Design: Synthesizing chiral ligands that incorporate the acridine moiety for applications in asymmetric catalysis, thereby leveraging the acridine's structural rigidity and electronic properties.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The inherent reactivity and potential for diverse functionalization of this compound make it an ideal candidate for integration into modern synthesis platforms, particularly flow chemistry and automated synthesis. This integration promises to accelerate discovery, improve reproducibility, and enable efficient library generation.

Flow Chemistry: Adapting existing synthetic routes and developing new ones for this compound and its derivatives in continuous flow reactors. Flow chemistry offers advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and precise control over reaction parameters, leading to higher yields and purities automatedsynthesisforum.com.

Automated Synthesis: Employing robotic platforms for the parallel synthesis of libraries of this compound derivatives. Automation can significantly increase throughput for structure-activity relationship (SAR) studies or material property screening automatedsynthesisforum.comfortunepublish.comnih.govsigmaaldrich.com.

High-Throughput Experimentation (HTE): Utilizing automated platforms for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthesis of specific this compound targets.

Advanced Synthetic Applications in Functional Materials Science

The photophysical and electronic properties of acridine derivatives, including those derived from this compound, make them highly attractive for advanced functional materials. Future research will likely focus on tailoring these properties for specific applications:

Organic Electronics: Exploring this compound as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Modifications of the acridine core can tune charge transport properties, emission wavelengths, and energy levels researchgate.netresearchgate.netuni-augsburg.dechemrxiv.orgrsc.orgsioc-journal.cngoogle.comwikipedia.orgsigmaaldrich.comuni-heidelberg.de. For instance, acridine derivatives are utilized as hole-transporting and bipolar host materials in OLEDs researchgate.netresearchgate.netuni-augsburg.de. The dichloro substitution offers reactive handles for polymerization or incorporation into larger conjugated systems.

Fluorescent Probes and Sensors: Developing novel fluorescent probes and chemosensors based on this compound. The acridine scaffold is known for its fluorescence, and strategic functionalization can lead to probes sensitive to specific analytes or environmental changes scbt.comlookchem.comnih.gov. The chlorine atoms can be replaced with functional groups that impart specific binding or signaling capabilities.

Photocatalysis and Photochemistry: Investigating the use of this compound derivatives in photocatalytic applications or as components in photochemical devices, leveraging their light-absorbing and electron-transfer properties.

Cross-Disciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology (excluding direct biological activity)

While direct biological activity is excluded, the interface between synthetic organic chemistry and chemical biology offers significant future research avenues for this compound derivatives. This involves using these compounds as tools or components in biological research rather than as therapeutic agents themselves.

Molecular Probes for Biological Studies: Synthesizing functionalized this compound derivatives as molecular probes to study cellular processes, protein-nucleic acid interactions, or enzyme mechanisms. The acridine core can be modified with reporter groups (e.g., fluorophores, affinity tags) or reactive handles for bioconjugation. For example, acridine dyes are used for visualizing biomolecules and tracking genetic material scbt.comlookchem.comnih.gov.

Development of Biosensors: Designing acridine-based compounds as components of biosensors. The fluorescence or electronic properties of the acridine moiety could be modulated by specific biomolecular interactions, enabling the detection of target analytes.

Chemical Tools for Systems Biology: Creating libraries of acridine derivatives with specific chemical properties to probe complex biological systems or pathways, aiding in the understanding of cellular signaling or metabolic networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.